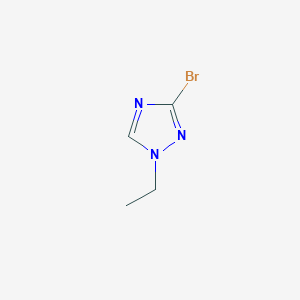

3-Bromo-1-ethyl-1H-1,2,4-triazole

CAS No.: 64907-54-6

Cat. No.: VC5650706

Molecular Formula: C4H6BrN3

Molecular Weight: 176.017

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64907-54-6 |

|---|---|

| Molecular Formula | C4H6BrN3 |

| Molecular Weight | 176.017 |

| IUPAC Name | 3-bromo-1-ethyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 |

| Standard InChI Key | IPDWEAXPUUZRBK-UHFFFAOYSA-N |

| SMILES | CCN1C=NC(=N1)Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-bromo-1-ethyl-1H-1,2,4-triazole, reflecting the positions of the ethyl and bromine substituents on the triazole ring. Its molecular formula is C₄H₆BrN₃, with a molecular weight of 176.01 g/mol .

Structural Features

The triazole core consists of three nitrogen atoms and two carbon atoms arranged in a planar, aromatic ring. The ethyl group at N1 introduces steric bulk and lipophilicity, while the bromine at C3 enhances electrophilicity, making the compound reactive toward nucleophilic substitution . Key spectroscopic identifiers include:

-

C-Br stretching vibration in IR spectroscopy near 550 cm⁻¹.

-

¹H NMR signals for the ethyl group: δ ~1.3–1.5 ppm (CH₃) and δ ~4.2–4.5 ppm (N-CH₂) .

Physical and Chemical Properties

Physicochemical Parameters

Experimental and computed properties include :

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 263.2 ± 23.0 °C (760 mmHg) |

| Flash Point | 113.0 ± 22.6 °C |

| Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) |

| LogP (Partition Coefficient) | 1.09 |

| Polar Surface Area (PSA) | 30.71 Ų |

These properties influence solubility, reactivity, and pharmacokinetic behavior. The moderate LogP value suggests balanced lipophilicity, suitable for drug-like molecules.

Synthetic Pathways and Production

Challenges in Regioselectivity

Achieving regioselective bromination at C3 requires careful control of reaction conditions. Electron-withdrawing groups or protective strategies may direct bromination to the desired position, as observed in related triazole syntheses .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom at C3 is susceptible to displacement by nucleophiles (e.g., amines, thiols), forming derivatives such as:

-

3-Amino-1-ethyl-1H-1,2,4-triazole (via reaction with ammonia).

-

3-Thio-1-ethyl-1H-1,2,4-triazole (using potassium thiolate).

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide or KMnO₄ may oxidize the triazole ring, though products remain uncharacterized for this derivative.

-

Reduction: LiAlH₄ could hydrogenate the ring, potentially yielding tetrahydropyrimidine analogs .

| Compound Class | MIC Range (μg/mL) | Target Pathogen |

|---|---|---|

| 1,2,4-Triazole analogs | 2–32 | Mycobacterium tuberculosis |

Mechanistic Insights

Triazoles often inhibit enzymes critical for microbial survival. For Mtb, proposed targets include:

-

KatG (Catalase-peroxidase): Essential for isoniazid activation and oxidative stress response. Molecular docking studies correlate triazole binding affinity with antimycobacterial efficacy .

-

Cell Wall Synthesis Enzymes: Analogous to β-lactam antibiotics, triazoles may disrupt peptidoglycan assembly.

Applications in Medicinal Chemistry

Case Study: Cytokine Modulation

In LPS-stimulated PBMCs, related triazoles reduced TNF-α production by 40–60%, suggesting anti-inflammatory applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume